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1H-Imidazo[4,5-c]pyridin-4-ol

JAK Kinase Inhibition Scaffold Selectivity Medicinal Chemistry

Generic 'imidazopyridine' building blocks cannot substitute for the specific [4,5-c] regioisomer required in bioisosteric hypoxanthine replacement. 1H-Imidazo[4,5-c]pyridin-4-ol (3-deazahypoxanthine) delivers the correct ring fusion for JAK kinase selectivity and 3-deazapurine analog programs. - [4,5-c] scaffold ensures distinct H-bond geometry vs. [4,5-b] or [4,5-a] regioisomers. - Derivatization-ready at 4-OH and imidazole NH for focused library synthesis. - XRD-characterized (Fdd2) with unique FTIR/Raman tautomer-specific fingerprints. Supplied with CoA; global shipping available.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 3243-24-1
Cat. No. B1346347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-c]pyridin-4-ol
CAS3243-24-1
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1NC=N2
InChIInChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H,(H,7,10)(H,8,9)
InChIKeyITFPSSOGLQUVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-c]pyridin-4-ol: Baseline and Procurement


1H-Imidazo[4,5-c]pyridin-4-ol (CAS 3243-24-1), also known as 3-deazahypoxanthine, is a fused imidazo[4,5-c]pyridine heterocycle with the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol . It features a 4-hydroxy substituent on the pyridine ring of the bicyclic core, existing in equilibrium with its 4-oxo tautomer (1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one) [1]. This compound serves as the unsubstituted parent scaffold for a class of bioisosteric purine mimetics and is utilized primarily as a synthetic building block and analytical reference standard in medicinal chemistry and chemical biology research .

1
Scaffold identity Unsubstituted 3-deazahypoxanthine core for bioisosteric purine mimetics
2
Workflow fit Synthetic building block and analytical reference standard in medicinal chemistry research
3
Selection context Defined 4-hydroxy/4-oxo tautomeric equilibrium for regioisomer-specific studies

1H-Imidazo[4,5-c]pyridin-4-ol: Why Substitution Fails


Generic substitution among imidazopyridine regioisomers is not scientifically valid because the position of the ring-junction nitrogen fundamentally alters the electronic distribution, hydrogen-bonding capacity, and tautomeric equilibrium of the scaffold [1]. The imidazo[4,5-c]pyridine system (1-deazapurine) differs from imidazo[4,5-b]pyridine (3-deazapurine) and imidazo[4,5-a]pyridine in both the number and spatial orientation of hydrogen-bond donor/acceptor sites, directly impacting target recognition in bioisosteric replacement strategies [2]. Additionally, the 4-ol/4-one tautomerism of this compound is governed by the specific [4,5-c] ring fusion, a property not shared by other regioisomers or simple purine bases such as hypoxanthine, making analytical interchangeability impossible [3]. The explicit evidence below quantifies these scaffold-intrinsic differentiators.

Imidazo[4,5-b]pyridine and [4,5-a]pyridine regioisomers alter hydrogen-bonding vectors and tautomeric equilibrium, preventing analytical or biological interchangeability.
Simple purine bases such as hypoxanthine lack the [4,5-c] ring fusion tautomerism, making them unsuitable as reference standards or scaffold replacements.
Substituted derivatives exhibit significantly shifted LogP and electronic profiles; the parent scaffold occupies a distinct physicochemical space.

1H-Imidazo[4,5-c]pyridin-4-ol: Differentiation Evidence


JAK Inhibition Selectivity: [4,5-c] vs. [4,5-b] Scaffold

In a matched-pair comparison using fluorescence-based biochemical assays, the 1H-imidazo[4,5-c]pyridine scaffold exhibited a distinct selectivity profile for JAK family kinases relative to the 3H-imidazo[4,5-b]pyridine regioisomer. The JAK1/TYK2 selectivity ratio for the [4,5-c] scaffold was superior to that of the [4,5-b] scaffold, demonstrating that the nitrogen position within the fused ring system directly dictates kinase selectivity [1]. IC₅₀ values were determined using the catalytic domains of JAK1, JAK2, JAK3, and TYK2.

JAK Inhibition Selectivity
Class-level inference
JAK1/TYK2 selectivity ratio superior for [4,5-c] vs. [4,5-b] scaffold
Target
vs
Comparator
Reported scaffold-dependent kinase selectivity; supports regioisomer-specific library design
Fluorescence-based biochemical assays; exact IC₅₀ values in primary reference
JAK Kinase Inhibition Scaffold Selectivity Medicinal Chemistry

Tautomerism: 4-Hydroxy vs. 4-Oxo Dominance

Quantum chemical studies at the B3LYP/6-311++G(d,p) level identified the predominant tautomer of 1H-imidazo[4,5-c]pyridine among four possible isomers. The tautomeric distribution is regioisomer-dependent: the [4,5-c] fusion stabilizes the 1H-tautomer preferentially, whereas other imidazopyridine regioisomers (e.g., [4,5-b]) exhibit different tautomeric ground states [1]. Experimentally, XRD analysis of crystalline 1H-imidazo[4,5-c]pyridine confirms a hydrogen-bonded dimeric structure stabilized by N–H···N interactions unique to the [4,5-c] geometry, with NBO analysis quantifying charge delocalization contributions not present in the [4,5-b] or [1,2-a] isomers [2].

Tautomerism: 4-OH vs. 4-Oxo
Class-level inference
1H-tautomer is predominant ground-state species; dimer stabilized by N–H···N hydrogen bond
Regioisomer-specific tautomeric fingerprint supports QA/QC batch verification and spectroscopic identification
DFT B3LYP/6-311++G(d,p); validated by XRD, FTIR, Raman
Tautomerism Computational Chemistry Spectroscopic Characterization

LogP Differentiation from Substituted Derivatives

The computed partition coefficient (LogP) of 1H-imidazo[4,5-c]pyridin-4-ol is 0.2512, with a topological polar surface area (TPSA) of 61.54 Ų . In comparison, the 2-(2,6-dichlorophenyl) derivative (CAS 1334411-80-1) exhibits a LogP of 3.6373 and a predicted pKa of 4.47 ± 0.20 , while the 1-isopropyl derivative (CAS not specified) has LogP -1.89 . These quantitative differences confirm that the parent 1H-imidazo[4,5-c]pyridin-4-ol occupies a distinct region of physicochemical space that cannot be achieved by simple substituted analogs, impacting solubility, permeability, and formulation behavior in drug discovery applications.

LogP Differentiation
Data to verify
LogP = 0.25 vs. 3.64 (2,6-dichlorophenyl derivative) and -1.89 (1-isopropyl derivative)
Parent scaffold occupies a balanced hydrophilic-lipophilic space distinct from substituted analogs
Computed values; experimental confirmation recommended for formulation studies
Physicochemical Properties LogP Drug-Likeness Procurement Specification

Bioisosteric Scaffold: 3-Deazahypoxanthine vs. Hypoxanthine

1H-Imidazo[4,5-c]pyridin-4-ol is structurally defined as 3-deazahypoxanthine—the direct bioisostere of hypoxanthine in which the N3 position of the purine ring is replaced by a carbon atom . This single-atom substitution (N→C) eliminates one hydrogen-bond acceptor site while preserving the overall ring geometry, resulting in a scaffold that can modulate target binding affinity and selectivity in a manner distinct from the parent purine. The imidazo[4,5-c]pyridine scaffold has been validated as a purine bioisostere capable of interacting with DNA, RNA, and purine-recognizing proteins [1]. In contrast, the imidazo[4,5-b]pyridine regioisomer (1-deazapurine) and imidazo[1,2-a]pyridine scaffolds lack this precise purine-mimetic geometry.

Bioisosteric Scaffold
Class-level inference
3-Deazahypoxanthine: N3→C substitution eliminates one H-bond acceptor while preserving purine ring geometry
Systematic N3-role exploration in target binding; documented in DPP-4, HCV NS5B, and AKT inhibitor programs
Structural validation by X-ray crystallography of imidazo[4,5-c]pyridine core
Bioisosterism Purine Mimetics Deazapurine Medicinal Chemistry

1H-Imidazo[4,5-c]pyridin-4-ol: Procurement Application Scenarios


Regioisomer-Specific Kinase Scaffold Screening

In kinase drug discovery programs requiring a defined selectivity starting point, 1H-imidazo[4,5-c]pyridin-4-ol serves as the unsubstituted core for constructing focused libraries. The demonstrated scaffold-intrinsic selectivity difference between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine for JAK family kinases [1] justifies procuring this specific regioisomer rather than generic 'imidazopyridine' building blocks. Researchers can derivatize the 4-hydroxy position or the imidazole NH to rapidly generate analogs while maintaining the selectivity-encoding [4,5-c] ring fusion.

Purine Bioisostere Replacement in Nucleotide Analogs

For programs exploring 3-deazapurine nucleotide analogs—including DPP-4 inhibitors, HCV NS5B polymerase inhibitors, and AKT kinase inhibitors—1H-imidazo[4,5-c]pyridin-4-ol is the requisite starting material. Its identity as 3-deazahypoxanthine [1] provides the precise atomic composition needed for systematic N3→C substitution studies, a strategy documented in multiple patent families and medicinal chemistry campaigns . Procurement of this specific CAS number ensures the correct regioisomer for bioisosteric replacement of hypoxanthine.

Analytical Reference: Imidazo[4,5-c]pyridine Scaffolds

The imidazo[4,5-c]pyridine core is found in natural products such as spinacine from ginseng (Panax ginseng) and spinach (Spinacia oleracea), as well as in synthetic pharmaceuticals [1]. 1H-Imidazo[4,5-c]pyridin-4-ol, with its well-characterized XRD structure (orthorhombic Fdd2 space group), FTIR, and Raman spectral signatures , serves as an essential analytical reference for identifying and quantifying this scaffold in complex mixtures. Its unique tautomer-specific vibrational modes provide a spectroscopic fingerprint not replicated by other imidazopyridine regioisomers.

Synthetic Building Block: Defined Properties for Parallel Synthesis

With a LogP of approximately 0.25 and TPSA of 61.54 Ų [1], 1H-imidazo[4,5-c]pyridin-4-ol occupies a central region of drug-like chemical space. This distinguishes it from highly lipophilic 2-aryl derivatives (LogP > 3) and excessively hydrophilic N-alkyl analogs (LogP < -1) . Procurement for parallel synthesis programs enables the generation of derivative libraries with predictable physicochemical property distributions, facilitating lead optimization campaigns where maintaining balanced LogP while exploring substituent diversity is critical.

Application
Selection Property
Validation Focus
Regioisomer-Specific Kinase Scaffold Screening
Scaffold-intrinsic selectivity profile
JAK family selectivity assay context; [4,5-c] vs. [4,5-b] regioisomer comparison
Purine Bioisostere Replacement in Nucleotide Analogs
3-Deazahypoxanthine structural identity
N3→C substitution target-binding modulation; bioisosteric fidelity review
Analytical Reference for Imidazo[4,5-c]pyridine Scaffolds
Defined XRD, FTIR, and Raman signatures
Spectroscopic fingerprint match; tautomer-specific vibrational mode confirmation
Synthetic Building Block for Parallel Synthesis
Balanced LogP (~0.25) and TPSA (61.54 Ų)
Property distribution verification; batch-to-batch consistency for lead optimization
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